molecular formula C17H17NO B275791 N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine

N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine

Cat. No. B275791
M. Wt: 251.32 g/mol
InChI Key: WSOFILBWIUJHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPMP is a synthetic compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine is not fully understood, but studies have shown that it acts as a monoamine oxidase inhibitor (MAOI). MAOIs are a class of drugs that inhibit the activity of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of these enzymes, N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine increases the levels of these neurotransmitters in the brain, leading to its neuroprotective, anticancer, anti-inflammatory, and analgesic effects.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to its neuroprotective effects. N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators, leading to its anti-inflammatory effects. Additionally, N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism, leading to its potential use in the treatment of metabolic disorders such as diabetes.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine has a number of advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be controlled. This makes it a valuable tool for studying the effects of specific compounds on biological systems. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on biological systems. Additionally, N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine has not been extensively studied in vivo, which limits its potential applications in the clinic.

Future Directions

There are a number of future directions for the study of N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine. One direction is to further elucidate its mechanism of action, which will provide insight into its potential applications in various fields. Additionally, further studies are needed to determine its efficacy and safety in vivo, which will determine its potential use in the clinic. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases, such as neurodegenerative diseases and cancer. Finally, further studies are needed to determine its potential use in the treatment of metabolic disorders such as diabetes.

Synthesis Methods

N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine can be synthesized using different methods, including the Sonogashira coupling reaction, which involves the reaction of 4-methoxybenzyl bromide with phenylacetylene in the presence of palladium catalyst and copper iodide. This method has been reported to yield high-quality N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine with a purity of up to 98%. Other methods of synthesis include the use of Suzuki-Miyaura coupling reaction and Buchwald-Hartwig amination reaction.

Scientific Research Applications

N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine has also been shown to possess anticancer properties, making it a potential candidate for cancer therapy. Additionally, N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

Product Name

N-(4-methoxybenzyl)-3-phenylprop-2-yn-1-amine

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-phenylprop-2-yn-1-amine

InChI

InChI=1S/C17H17NO/c1-19-17-11-9-16(10-12-17)14-18-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,18H,13-14H2,1H3

InChI Key

WSOFILBWIUJHTP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNCC#CC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)CNCC#CC2=CC=CC=C2

Origin of Product

United States

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